molecular formula C22H14ClN3O5 B2702018 N-(4-chlorophenyl)-3-(3-nitrobenzamido)benzofuran-2-carboxamide CAS No. 887894-30-6

N-(4-chlorophenyl)-3-(3-nitrobenzamido)benzofuran-2-carboxamide

Cat. No. B2702018
M. Wt: 435.82
InChI Key: NWTCRBFGMZHYAE-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(3-nitrobenzamido)benzofuran-2-carboxamide, also known as CNB-001, is a synthetic compound that has been studied for its potential therapeutic applications. This compound has been shown to have neuroprotective properties and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Scientific Research Applications

Synthesis and Characterization

The process of synthesizing and characterizing compounds similar to N-(4-chlorophenyl)-3-(3-nitrobenzamido)benzofuran-2-carboxamide often involves multiple steps, including the use of specific reagents and conditions to achieve the desired chemical structure. For instance, a study by Saeed et al. (2010) describes a two-step synthesis involving refluxing N-(2,4-dichlorophenyl)-2-nitrobenzamide with thionyl chloride in dry toluene, followed by treatment with 2-methyl benzoic acid in the presence of triethyl amine. The structure was confirmed by spectroscopic and elemental analysis, showcasing the compound's potential in the field of chemical synthesis and material science (Saeed, Hussain, Abbas, & Bolte, 2010).

Pharmaceutical Applications

The research into benzamides, a class of compounds to which N-(4-chlorophenyl)-3-(3-nitrobenzamido)benzofuran-2-carboxamide belongs, has shown potential in the development of new therapeutic agents. For example, Shinkwin, Whish, and Threadgill (1999) investigated thiophenecarboxamides and their derivatives as inhibitors of poly(ADP-ribose)polymerase (PARP), a key enzyme involved in DNA repair. Their study suggests that modifications of the benzamide structure could lead to potent PARP inhibitors, potentially enhancing the effectiveness of cancer treatments (Shinkwin, Whish, & Threadgill, 1999).

properties

IUPAC Name

N-(4-chlorophenyl)-3-[(3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3O5/c23-14-8-10-15(11-9-14)24-22(28)20-19(17-6-1-2-7-18(17)31-20)25-21(27)13-4-3-5-16(12-13)26(29)30/h1-12H,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTCRBFGMZHYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-3-(3-nitrobenzamido)benzofuran-2-carboxamide

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